2-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide
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Overview
Description
2-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a quinoline core, a dichlorophenyl group, and a morpholinyl ethyl side chain. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholinyl Ethyl Side Chain: The final step involves the nucleophilic substitution reaction between the intermediate product and 2-(4-morpholinyl)ethylamine, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes, resulting in its antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenethylamine: A compound with a similar dichlorophenyl group but different functional groups and applications.
1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[(thiophen-3-yl)methoxy]ethyl]-1H-imidazole Hydrochloride: Another compound with a dichlorophenyl group, used as an antifungal agent.
Uniqueness
2-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21Cl2N3O2 |
---|---|
Molecular Weight |
430.3g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H21Cl2N3O2/c23-15-5-6-17(19(24)13-15)21-14-18(16-3-1-2-4-20(16)26-21)22(28)25-7-8-27-9-11-29-12-10-27/h1-6,13-14H,7-12H2,(H,25,28) |
InChI Key |
HEEQDXQPMRCTLD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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